N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that includes a cycloheptyl group, a methoxyphenyl group, and a thiadiazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ringThe final step involves the acylation of the thiadiazole derivative with cycloheptyl acetic acid under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents and monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include phenolic derivatives, dihydrothiadiazole derivatives, and various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties due to the presence of the thiadiazole ring.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent, leveraging the biological activity of the thiadiazole moiety.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, potentially inhibiting enzyme activity or modulating receptor function. Further studies are needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-[(3-methoxyphenyl)amino]acetamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cyclohexyl-2-[(3-methoxyphenyl)amino]acetamide: Another analog with a different substitution pattern on the thiadiazole ring.
Uniqueness
N-cycloheptyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the cycloheptyl group, which can influence its biological activity and physical properties.
Properties
IUPAC Name |
N-cycloheptyl-2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-24-15-10-6-9-14(11-15)20-18-22-21-17(25-18)12-16(23)19-13-7-4-2-3-5-8-13/h6,9-11,13H,2-5,7-8,12H2,1H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQUEBVWBZJLEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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